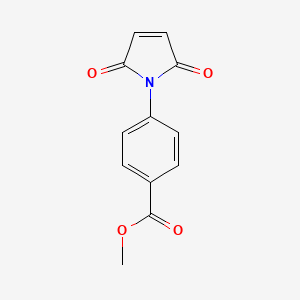

methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

説明

Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a benzoate ester derivative featuring a maleimide-like 2,5-dioxopyrrole ring substituted at the para-position of the benzene ring.

特性

IUPAC Name |

methyl 4-(2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-17-12(16)8-2-4-9(5-3-8)13-10(14)6-7-11(13)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQKOFWQPCQEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301616 | |

| Record name | methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40349-49-3 | |

| Record name | 40349-49-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Route

The synthesis typically proceeds via two main steps:

- Formation of the maleimide intermediate — often by reacting maleic anhydride with an appropriate aromatic amine or phenol derivative to generate 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione.

- Esterification or coupling reaction — the maleimide intermediate is then esterified or coupled with methyl 4-hydroxybenzoate or related benzoic acid derivatives using carbodiimide-mediated coupling.

Detailed Synthetic Procedure

| Step | Reaction | Reagents & Conditions | Outcome | Yield & Notes |

|---|---|---|---|---|

| 1 | Synthesis of 1-(4-hydroxyphenyl)-1H-pyrrole-2,5-dione | 4-hydroxyaniline + maleic anhydride, reflux in suitable solvent | Formation of maleimide intermediate | Yield ~84%, recrystallization from 2-propanol, mp 184–186°C |

| 2 | Coupling with methyl 4-hydroxybenzoate or 4-alkoxybenzoic acid derivatives | Dry methylene chloride, N,N′-dicyclohexylcarbodiimide (DCC), catalytic 4-dimethylaminopyridine (DMAP), room temperature | Formation of methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | High purity, confirmed by IR, NMR, MS |

This two-step method is supported by spectroscopic data confirming the structure and purity of the final compound.

Alternative Synthetic Approaches

- Aza-Michael Reaction: Some literature suggests the use of aza-Michael addition for constructing the pyrrolidine ring system, starting from maleimide derivatives and amines, followed by esterification to introduce the methyl benzoate group.

- Direct Esterification: In some cases, methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate can be prepared by direct esterification of 4-(2,5-dioxopyrrol-1-yl)benzoic acid with methanol under acidic conditions, although this method is less commonly reported.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Effect on Yield/Purity |

|---|---|---|

| Solvent | Dry methylene chloride or dichloromethane | Ensures good solubility and reaction control |

| Coupling Agent | N,N′-dicyclohexylcarbodiimide (DCC) | Activates carboxylic acid for esterification |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates coupling reaction |

| Temperature | Room temperature to mild heating (25–40°C) | Prevents decomposition of sensitive maleimide ring |

| Reaction Time | 12–24 hours | Ensures complete conversion |

Optimization of these parameters leads to high yields (typically >80%) and purity, as confirmed by elemental analysis and spectroscopic techniques.

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Characteristic carbonyl stretches of maleimide at ~1700 cm⁻¹ and ester C=O at ~1735 cm⁻¹ confirm the formation of the target compound.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows aromatic protons of the benzoate and maleimide rings.

- ^13C NMR confirms carbonyl carbons and aromatic carbons.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular formula C₁₂H₉NO₄ (molecular weight ~231.20 g/mol) verifies molecular integrity.

- Melting Point: Literature reports melting points around 184–186°C, consistent with pure samples.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Two-step synthesis via maleimide intermediate | 4-hydroxyaniline, maleic anhydride, methyl 4-hydroxybenzoate | DCC, DMAP, methylene chloride | Room temp, 12–24 h | ~84% | Widely used, well-characterized |

| Aza-Michael addition followed by esterification | Maleimide derivatives, amines, methanol | Acid catalyst or coupling agents | Mild heating | Variable | Less common, mechanistically distinct |

| Direct esterification of acid precursor | 4-(2,5-dioxopyrrol-1-yl)benzoic acid, methanol | Acid catalyst (e.g., HCl) | Reflux | Moderate | Simpler but less reported |

Research Findings and Practical Considerations

- The maleimide ring is sensitive to hydrolysis and polymerization; thus, mild reaction conditions and dry solvents are critical.

- Carbodiimide coupling (DCC/DMAP) is preferred for esterification due to high efficiency and mildness, preserving the maleimide functionality.

- Purification typically involves recrystallization or column chromatography to achieve analytically pure material.

- Spectroscopic and elemental analyses are essential to confirm the absence of side products or hydrolyzed species.

化学反応の分析

Types of Reactions

Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield hydroquinones.

Substitution: Nucleophilic substitution reactions can occur at the activated double bond.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.

Major Products

The major products formed from these reactions include various substituted maleimides, hydroquinones, and quinones, depending on the specific reagents and conditions used.

科学的研究の応用

Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the production of advanced materials, including coatings and adhesives.

作用機序

The mechanism of action of methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate involves its interaction with various molecular targets. The compound’s activated double bond allows it to participate in Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial for its potential inhibitory effects on enzymes and other proteins involved in disease pathways .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Analogues and Functional Group Variations

Methyl 4-{2,5-dioxo-3-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-piperidinyl]-1-pyrrolidinyl}benzoate

- Structure : This derivative includes an additional piperidinyl-benzimidazolone substituent on the pyrrolidine ring, increasing molecular complexity .

- Key Differences: Enhanced hydrogen-bonding capacity due to the benzimidazolone group. Potential pharmacological relevance, as benzimidazole derivatives are common in drug design.

- Applications : Likely tailored for targeted drug delivery or enzyme inhibition due to its multi-functional architecture.

2,5-Dioxopyrrolidin-1-yl 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate

- Structure : Features a dioxopyrrolidinyl (NHS) ester instead of a methyl ester, paired with a dioxopyrrole group .

- Key Differences :

- The NHS ester (C16H12N2O6) is highly reactive toward amines, enabling efficient bioconjugation.

- Higher molecular weight (328.28 g/mol) compared to the methyl ester variant.

- Applications : Suitable for protein labeling or crosslinking due to its dual-reactive sites.

Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate

- Structure : Substitutes the methyl ester with a butyl ester chain .

- Discontinued commercial status suggests possible stability or synthesis challenges.

Janelia Fluor® 635, Maleimide

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | Not Provided | Not Provided | Methyl ester, dioxopyrrole | Bioconjugation, intermediates |

| 2,5-Dioxopyrrolidin-1-yl 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoate | C16H12N2O6 | 328.28 | NHS ester, dioxopyrrole | Protein labeling |

| Butyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | Not Provided | Not Provided | Butyl ester, dioxopyrrole | Discontinued (Unknown) |

| Janelia Fluor® 635, Maleimide | Complex | ≥95% purity | Fluorophore, maleimide | Live-cell imaging |

Reactivity and Stability Considerations

生物活性

Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables and case studies.

- Molecular Formula : CHNO

- Molecular Weight : 233.23 g/mol

- CAS Number : 1631536

The biological activity of methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is primarily attributed to its structural features that facilitate interactions with biological targets. The pyrrole ring and the dioxo group contribute to its ability to form hydrogen bonds and engage in π-π stacking interactions with nucleic acids and proteins.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyrrole derivatives against common pathogens. The results indicated that methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate exhibited significant activity against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |

|---|---|---|

| Methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | 12.5 | 25 |

| Control (Ciprofloxacin) | 2 | 2 |

The minimum inhibitory concentration (MIC) values suggest that methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate is less potent than ciprofloxacin but still demonstrates promising antibacterial properties.

Anticancer Activity

In addition to its antimicrobial effects, research has indicated potential anticancer properties of this compound. A study focused on the cytotoxic effects of various pyrrole derivatives on cancer cell lines.

Case Study: Cytotoxicity Assay

The cytotoxicity of methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate was assessed using the MTT assay on human cancer cell lines such as HeLa and MCF7.

| Cell Line | IC (μM) |

|---|---|

| HeLa | 15 |

| MCF7 | 20 |

These findings suggest that methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate exhibits moderate cytotoxicity against cancer cells, warranting further investigation into its mechanisms and potential therapeutic applications.

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate?

The compound is typically synthesized via the Paal-Knorr pyrrole formation reaction. A common route involves:

- Step 1: Reacting methyl 4-aminobenzoate with acetonyl acetone (2,5-hexanedione) in glacial acetic acid under reflux conditions.

- Step 2: Removing the solvent under reduced pressure, followed by purification via recrystallization (e.g., ethanol) to yield the maleimide-functionalized benzoate ester.

This method achieves moderate yields (~46–65%) and is scalable for research purposes . Alternative approaches may use pre-functionalized maleimide intermediates coupled to benzoate esters via amidation or esterification .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR: Confirm the presence of the maleimide moiety (δ ~6.7 ppm for protons on the dioxopyrrole ring) and the methyl ester group (δ ~3.9 ppm for –OCH3). Aromatic protons in the benzoate ring appear between δ 7.5–8.0 ppm .

- FT-IR: Identify key functional groups: C=O stretches (~1700–1750 cm⁻¹ for ester and maleimide), and N–H stretches (~3200 cm⁻¹ if unreacted amine intermediates remain) .

- HRMS: Validate molecular weight (e.g., [M+H]⁺ at m/z 274.1 for C₁₂H₁₁NO₄) and isotopic patterns .

Advanced: How can this compound be utilized in site-specific protein bioconjugation?

The maleimide group enables thiol-selective coupling with cysteine residues in proteins or antibodies:

- Optimized Reaction Conditions:

- Applications: Commonly used in antibody-drug conjugates (ADCs) to link cytotoxic payloads (e.g., MMAE) via benzyl carbonate or valine-citrulline spacers .

Advanced: How can researchers address stability challenges in conjugates derived from this compound?

Maleimide-thiol adducts are prone to retro-Michael reactions or hydrolysis , leading to payload loss. Mitigation strategies include:

- Aromatic Linker Design: The benzoate ester’s electron-withdrawing groups stabilize the maleimide-thiol bond, reducing hydrolysis rates compared to aliphatic linkers .

- Secondary Stabilization: Post-conjugation, treat with oxidizing agents (e.g., CuSO₄) to form disulfide bonds or use hydrolysis-resistant maleimide derivatives (e.g., bromomaleimides) .

- Storage Conditions: Lyophilize conjugates or store in anhydrous buffers at –80°C to prolong shelf life .

Advanced: What analytical methods are essential for assessing conjugation efficiency?

- HPLC-SEC/LC-MS: Quantify unconjugated payloads and confirm molecular weight shifts indicative of successful conjugation. For ADCs, a ~2–5 kDa increase per payload is typical .

- Ellman’s Assay: Measure free thiols pre-/post-conjugation to determine coupling efficiency (target >90% thiol consumption) .

- SDS-PAGE with In-Gel Fluorescence: Visualize protein-payload complexes if the payload is fluorescently tagged .

Advanced: How does the electronic nature of the benzoate ester influence reactivity in bioconjugation?

The electron-deficient aromatic ring in the benzoate ester enhances the electrophilicity of the maleimide, accelerating thiol coupling. However, steric hindrance from the ester group may reduce accessibility to buried cysteine residues. Computational modeling (e.g., DFT) can optimize linker geometry for target-specific applications .

Basic: What are the solubility considerations for this compound in reaction buffers?

-

Solubility Profile:

Solvent Solubility (mg/mL) DMSO >50 Ethanol ~20 Aqueous buffer (pH 7) <1 (requires sonication) -

Recommendation: Pre-dissolve in DMSO (≤5% v/v in final reaction mixture) to avoid precipitation .

Advanced: Are there computational tools to predict the stability of conjugates formed with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。